5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Prodrug System for Hypoxic Tissues 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been explored for its potential as part of a bioreductively activated prodrug system. This system aims to selectively deliver drugs to hypoxic tissues, a crucial aspect in treating conditions like tumors that often have hypoxic environments. Biomimetic reduction effectively releases 5-bromoisoquinolin-1-one from this prodrug system, highlighting its potential in targeted drug delivery (Parveen, Naughton, Whish, & Threadgill, 1999).
Synthesis of Heterocyclic Compounds The compound has been used in the synthesis of various heterocyclic compounds. For instance, its reaction with activated alkynes leads to the formation of stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. These reactions open pathways to synthesize substituted dihydropyrrolo[2,1-a]isoquinolines, which are significant in medicinal chemistry (Voskressensky, Listratova, Bolshov, Bizhko, Borisova, & Varlamov, 2010).
Intermediate in Drug Synthesis It has been utilized in the synthesis of various pharmacologically active molecules. For example, in the total synthesis of OO-dimethylcurine, a compound with potential biological activity, this compound served as a key intermediate (Kametani, Iida, & Sakurai, 1971).
Telescoping Process in Medicinal Chemistry This compound has been a part of innovative processes in drug discovery and synthesis. For instance, its derivatives were involved in a telescoping process, which significantly improved the efficiency of synthesizing key intermediates in drug discoveries. This advancement highlights its role in optimizing drug synthesis processes (Nishimura & Saitoh, 2016).
Synthesis of Isoquinoline Derivatives Research has also focused on its use in synthesizing novel isoquinoline derivatives. These derivatives have potential applications in various fields, including medicinal chemistry and the development of new therapeutic agents (Wong, Harrington, & Stanforth, 2013).
Catalysis in Organic Synthesis Additionally, studies involving this compound have contributed to advancements in catalysis, particularly in the synthesis of complex organic molecules. These advancements are crucial for the development of new drugs and materials (He, Shi, Cheng, Man, Yang, & Li, 2016).
Properties
IUPAC Name |
5-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRPJAQUJYKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231557 | |
Record name | 5-Bromo-3,4-dihydro-2-methyl-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100509-38-3 | |
Record name | 5-Bromo-3,4-dihydro-2-methyl-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1100509-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3,4-dihydro-2-methyl-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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